molecular formula C15H23FN2 B5772662 N-(2-fluorobenzyl)-1-propyl-4-piperidinamine

N-(2-fluorobenzyl)-1-propyl-4-piperidinamine

Cat. No. B5772662
M. Wt: 250.35 g/mol
InChI Key: FNHUIWGSWSULEM-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-1-propyl-4-piperidinamine, also known as FPPP, is a chemical compound that belongs to the family of piperidine derivatives. FPPP is a psychoactive drug that has been used for recreational purposes. However, it has also gained attention in scientific research due to its potential therapeutic effects.

Scientific Research Applications

N-(2-fluorobenzyl)-1-propyl-4-piperidinamine has been studied for its potential therapeutic effects in various medical conditions such as depression, anxiety, and Parkinson's disease. It has been found to act as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward.

Mechanism of Action

N-(2-fluorobenzyl)-1-propyl-4-piperidinamine acts by inhibiting the reuptake of dopamine in the brain, which leads to an increase in the levels of dopamine. This increase in dopamine levels results in the activation of the reward pathway in the brain, leading to feelings of pleasure and euphoria. N-(2-fluorobenzyl)-1-propyl-4-piperidinamine also acts as a serotonin reuptake inhibitor, which means that it increases the levels of serotonin in the brain. Serotonin is another neurotransmitter that plays a crucial role in regulating mood, anxiety, and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-fluorobenzyl)-1-propyl-4-piperidinamine are similar to those of other psychoactive drugs such as cocaine and amphetamines. N-(2-fluorobenzyl)-1-propyl-4-piperidinamine increases the levels of dopamine and serotonin in the brain, leading to feelings of pleasure, euphoria, and increased energy. It also increases heart rate, blood pressure, and body temperature. N-(2-fluorobenzyl)-1-propyl-4-piperidinamine can also cause side effects such as anxiety, agitation, and insomnia.

Advantages and Limitations for Lab Experiments

N-(2-fluorobenzyl)-1-propyl-4-piperidinamine has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using standard techniques such as column chromatography or recrystallization. N-(2-fluorobenzyl)-1-propyl-4-piperidinamine is also relatively stable and can be stored for long periods of time. However, N-(2-fluorobenzyl)-1-propyl-4-piperidinamine has several limitations for lab experiments. It is a psychoactive drug and can cause side effects such as anxiety and agitation. It is also illegal in many countries and requires special permits for research purposes.

Future Directions

There are several future directions for research on N-(2-fluorobenzyl)-1-propyl-4-piperidinamine. One area of research is the potential therapeutic effects of N-(2-fluorobenzyl)-1-propyl-4-piperidinamine in medical conditions such as depression, anxiety, and Parkinson's disease. Another area of research is the development of new psychoactive drugs based on the structure of N-(2-fluorobenzyl)-1-propyl-4-piperidinamine. Finally, there is a need for further research on the biochemical and physiological effects of N-(2-fluorobenzyl)-1-propyl-4-piperidinamine and its potential side effects.
Conclusion:
In conclusion, N-(2-fluorobenzyl)-1-propyl-4-piperidinamine is a psychoactive drug that has gained attention in scientific research due to its potential therapeutic effects. It acts as a dopamine and serotonin reuptake inhibitor and has similar biochemical and physiological effects to other psychoactive drugs such as cocaine and amphetamines. N-(2-fluorobenzyl)-1-propyl-4-piperidinamine has several advantages for lab experiments but also has limitations due to its psychoactive properties and legal status. Further research is needed to explore the potential therapeutic effects of N-(2-fluorobenzyl)-1-propyl-4-piperidinamine and its structure-activity relationship.

Synthesis Methods

The synthesis of N-(2-fluorobenzyl)-1-propyl-4-piperidinamine involves the reaction of 2-fluorobenzyl chloride with 1-propylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate. The resulting product is then purified using techniques such as column chromatography or recrystallization.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2/c1-2-9-18-10-7-14(8-11-18)17-12-13-5-3-4-6-15(13)16/h3-6,14,17H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHUIWGSWSULEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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